6-(4-nitrophenyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Description
6-(4-Nitrophenyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a bicyclic heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. Key structural elements include:
- A 4-nitrophenyl group at position 6, contributing electron-withdrawing properties.
- A carbonitrile group at position 3, enhancing polarity and metabolic stability .
The compound is cataloged under multiple synonyms (e.g., ZINC4051967, AKOS005088512) and is commercially available, indicating its relevance in medicinal chemistry screening .
Properties
IUPAC Name |
6-(4-nitrophenyl)-2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c19-11-16-15-7-10-21(13-3-5-14(6-4-13)22(23)24)12-17(15)25-18(16)20-8-1-2-9-20/h1-6,8-9H,7,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZCWSZZLRHLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)N3C=CC=C3)C#N)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-nitrophenyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, based on a review of available literature.
The molecular formula for this compound is , with a molecular weight of 350.394 g/mol. The compound exhibits a density of approximately 1.4 g/cm³ and has a boiling point around 627.5 °C at 760 mmHg .
Synthesis
The synthesis of this compound has been achieved through various methods involving the reaction of pyrrole derivatives with thieno-pyridine frameworks. Research indicates that modifications in the substituents can significantly influence the biological activity of the resulting compounds .
Antiinflammatory Activity
One of the notable biological activities attributed to this compound is its anti-inflammatory potential. In studies evaluating lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat models, several derivatives exhibited significant inhibitory effects. This suggests that compounds within this class may serve as lead molecules for developing anti-inflammatory drugs .
Antimicrobial Properties
Research has also explored the antimicrobial properties of related tetrahydrothieno[2,3-c]pyridine derivatives. These compounds have demonstrated activity against various bacterial strains and fungi, indicating their potential as antimicrobial agents .
Case Studies
- Inhibition of TNF-alpha Production : A study highlighted that specific derivatives of tetrahydrothieno[2,3-c]pyridine significantly reduced TNF-alpha levels in LPS-stimulated rat whole blood assays. This finding points to their potential use in treating inflammatory diseases .
- Antimicrobial Efficacy : Another investigation reported that certain analogs exhibited potent activity against Gram-positive and Gram-negative bacteria as well as fungal pathogens. This broad-spectrum antimicrobial effect underscores the versatility of these compounds in therapeutic applications .
Data Table: Biological Activities of Related Compounds
| Compound | Activity Type | Model/Assay | Result |
|---|---|---|---|
| 6-(4-nitrophenyl)-2-(1H-pyrrol-1-yl) | Anti-inflammatory | Rat whole blood (LPS-stimulated) | Significant TNF-alpha inhibition |
| Tetrahydrothieno[2,3-c]pyridine derivatives | Antimicrobial | Bacterial and fungal assays | Broad-spectrum activity |
| Various analogs | Cytotoxicity | Cancer cell lines | Variable efficacy |
Comparison with Similar Compounds
Key Observations:
Functional Analogues with Nitrophenyl and Heterocyclic Substituents
Key Observations:
- Nitrophenyl Utility : The 4-nitrophenyl group is recurrent in analogues (e.g., ), often employed for its electron-withdrawing effects and role in π-π stacking.
- Heterocyclic Diversity: Pyridine and imidazopyridine cores demonstrate broader applicability, whereas the tetrahydrothieno[2,3-c]pyridine core in the target compound offers conformational rigidity .
Pharmacological Activity Comparison
Key Findings:
- Synthetic Feasibility: Pyranopyrazole carbonitriles achieve high yields (80%), suggesting optimizable routes for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
